molecular formula C12H26O3S B14365285 Dodecane-2-sulfonic acid CAS No. 90817-24-6

Dodecane-2-sulfonic acid

Cat. No.: B14365285
CAS No.: 90817-24-6
M. Wt: 250.40 g/mol
InChI Key: RXMSRCHTOURIQX-UHFFFAOYSA-N
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Description

Dodecane-2-sulfonic acid is an organic compound belonging to the class of sulfonic acids. It is characterized by a long hydrocarbon chain with a sulfonic acid group attached to the second carbon atom. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecane-2-sulfonic acid can be synthesized through the sulfonation of dodecane. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective sulfonation at the second carbon atom.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes utilize reactors designed to handle the exothermic nature of the sulfonation reaction. The product is then purified through distillation or crystallization to obtain the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfonic acid derivatives with higher oxidation states.

    Reduction: Sulfonates and sulfinates.

    Substitution: Various substituted sulfonic acid derivatives.

Scientific Research Applications

Dodecane-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.

    Biology: The compound is used in the study of membrane proteins and lipid bilayers due to its surfactant properties.

    Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: this compound is used in the production of detergents, emulsifiers, and other surfactant-based products.

Mechanism of Action

The mechanism of action of dodecane-2-sulfonic acid is primarily based on its surfactant properties. The sulfonic acid group imparts hydrophilic characteristics, while the long hydrocarbon chain provides hydrophobic properties. This amphiphilic nature allows the compound to interact with both hydrophilic and hydrophobic molecules, making it effective in reducing surface tension and stabilizing emulsions.

Comparison with Similar Compounds

  • Dodecane-1-sulfonic acid
  • Methanesulfonic acid
  • 1-Decanesulfonic acid
  • 1-Heptanesulfonic acid
  • 1-Pentanesulfonic acid

Comparison: Dodecane-2-sulfonic acid is unique due to the position of the sulfonic acid group on the second carbon atom, which can influence its reactivity and interaction with other molecules. Compared to dodecane-1-sulfonic acid, the position of the sulfonic acid group can result in different physical and chemical properties, such as solubility and surfactant behavior.

Properties

CAS No.

90817-24-6

Molecular Formula

C12H26O3S

Molecular Weight

250.40 g/mol

IUPAC Name

dodecane-2-sulfonic acid

InChI

InChI=1S/C12H26O3S/c1-3-4-5-6-7-8-9-10-11-12(2)16(13,14)15/h12H,3-11H2,1-2H3,(H,13,14,15)

InChI Key

RXMSRCHTOURIQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)S(=O)(=O)O

Origin of Product

United States

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